molecular formula C12H22N2O3 B13031241 tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B13031241
M. Wt: 242.31 g/mol
InChI Key: BBKMMTDYOWSBKU-VIFPVBQESA-N
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Description

tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[25]octane-7-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl and hydroxymethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions to modify the spirocyclic core or other functional groups.

    Substitution: Nucleophilic substitution reactions can be performed on the tert-butyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to various reduced forms of the spirocyclic core.

Scientific Research Applications

tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[2.5]octane derivatives and diazaspiro compounds.

    Unique Features: The presence of the tert-butyl and hydroxymethyl groups, along with the specific spirocyclic structure, distinguishes it from other similar compounds.

Uniqueness

The unique combination of functional groups and the spirocyclic core provides this compound with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-6-9(7-15)13-12(8-14)4-5-12/h9,13,15H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

BBKMMTDYOWSBKU-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](NC2(C1)CC2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2(C1)CC2)CO

Origin of Product

United States

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